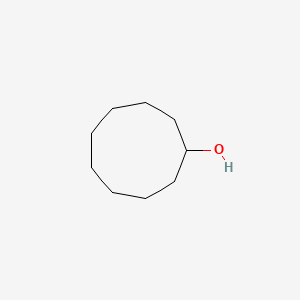

Cyclononanol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

24469-56-5 |

|---|---|

分子式 |

C9H18O |

分子量 |

142.24 g/mol |

IUPAC名 |

cyclononanol |

InChI |

InChI=1S/C9H18O/c10-9-7-5-3-1-2-4-6-8-9/h9-10H,1-8H2 |

InChIキー |

UDEKCKABZJKCKG-UHFFFAOYSA-N |

正規SMILES |

C1CCCCC(CCC1)O |

製品の起源 |

United States |

Foundational & Exploratory

Synthesis of Cyclononanol from Cyclononanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of cyclononanone (B1595960) to cyclononanol is a fundamental organic transformation with applications in various fields, including fragrance synthesis and as a building block for more complex molecules in drug development. This technical guide provides a comprehensive overview of the primary methods for this conversion, including detailed experimental protocols, comparative data on reaction conditions and yields, and characterization of the final product. The key reduction methodologies discussed are Sodium Borohydride (B1222165) Reduction, Lithium Aluminum Hydride Reduction, Meerwein-Ponndorf-Verley (MPV) Reduction, and Catalytic Hydrogenation. This document is intended to serve as a practical resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound, a nine-membered cyclic alcohol, is a valuable intermediate in organic synthesis. Its precursor, cyclononanone, can be efficiently converted to the corresponding alcohol through various reductive pathways. The choice of reducing agent and reaction conditions is critical and depends on factors such as desired yield, stereoselectivity, cost, and safety considerations. This guide details the most common and effective methods for the synthesis of this compound from cyclononanone, providing the necessary information for laboratory implementation.

Comparative Overview of Reduction Methods

The selection of a suitable reduction method is a crucial step in the synthesis of this compound. The following table summarizes the key aspects of the most prevalent techniques for the reduction of cyclic ketones, providing a comparative basis for methodological selection. It is important to note that while specific data for cyclononanone is limited, the presented information is based on well-established protocols for analogous cyclic ketones like cyclohexanone (B45756) and cyclopentanone.

| Reduction Method | Reagent | Typical Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Key Considerations |

| Sodium Borohydride Reduction | Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | 0 - 25 | 30 min - 2 h | 80 - 95 | Mild and selective; safe to handle; slower than LiAlH₄. |

| Lithium Aluminum Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 - 35 | 15 min - 1 h | 85 - 98 | Powerful reducing agent; reacts violently with water; requires anhydrous conditions and careful handling. |

| Meerwein-Ponndorf-Verley (MPV) Reduction | Aluminum isopropoxide | Isopropanol | 80 - 100 | 2 - 10 h | >95 | Highly chemoselective for aldehydes and ketones; reversible reaction; requires elevated temperatures.[1] |

| Catalytic Hydrogenation | H₂ gas with catalyst (e.g., PtO₂, Pd/C, Raney Ni) | Ethanol, Ethyl acetate | 25 - 100 | 1 - 24 h | 90 - 100 | Environmentally friendly; can be performed at various pressures; catalyst selection is crucial for selectivity. |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from cyclononanone using the aforementioned reduction methods. These protocols are adapted from established procedures for similar cyclic ketones.

Sodium Borohydride Reduction

This method is one of the most common due to its simplicity and safety.

Materials:

-

Cyclononanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

1 M Hydrochloric acid

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclononanone (1.0 eq) in methanol (10 mL per gram of ketone).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (0.25 - 0.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution.

-

Remove the methanol under reduced pressure.

-

Add deionized water to the residue and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by distillation or column chromatography if necessary.

Lithium Aluminum Hydride (LiAlH₄) Reduction

Caution: Lithium aluminum hydride reacts violently with water and is pyrophoric. This procedure must be carried out under anhydrous conditions and in a fume hood.

Materials:

-

Cyclononanone

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Deionized water

-

10% Sulfuric acid

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

In the flask, prepare a suspension of LiAlH₄ (0.25 - 0.3 eq) in anhydrous diethyl ether or THF.

-

Dissolve cyclononanone (1.0 eq) in anhydrous diethyl ether or THF in the dropping funnel.

-

Cool the LiAlH₄ suspension to 0 °C in an ice bath.

-

Add the cyclononanone solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes to 1 hour.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

-

A granular precipitate should form. Filter the mixture and wash the solid with diethyl ether or THF.

-

Combine the filtrate and the washings, and dry the organic solution over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent to obtain this compound.

Visualizations

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from cyclononanone, followed by purification and characterization.

Caption: General workflow for the synthesis of this compound.

Hydride Reduction Mechanism

The following diagram illustrates the general mechanism of ketone reduction by a hydride reagent (e.g., NaBH₄ or LiAlH₄).

Caption: General mechanism of hydride reduction of a ketone.

Characterization of this compound

The successful synthesis of this compound can be confirmed through various spectroscopic techniques. Below are the expected characteristic signals based on data from analogous cyclic alcohols.

Infrared (IR) Spectroscopy:

-

O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (sp³): Multiple sharp absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C-O stretch: A strong absorption band in the region of 1000-1260 cm⁻¹.

-

Disappearance of C=O stretch: The strong carbonyl (C=O) absorption from cyclononanone (typically around 1700 cm⁻¹) should be absent in the product spectrum.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

CH-OH: A multiplet or broad singlet in the region of 3.5-4.5 ppm, corresponding to the proton attached to the carbon bearing the hydroxyl group. The multiplicity will depend on the coupling with adjacent protons.

-

-OH: A broad singlet that can appear over a wide range of chemical shifts (typically 1-5 ppm), which is exchangeable with D₂O.

-

-CH₂-: A series of overlapping multiplets in the upfield region (typically 1.2-2.0 ppm) corresponding to the methylene (B1212753) protons of the nine-membered ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

C-OH: A signal in the downfield region, typically between 60-80 ppm, corresponding to the carbon atom bonded to the hydroxyl group.

-

-CH₂-: Several signals in the upfield region (typically 20-40 ppm) corresponding to the methylene carbons of the ring. The number of signals will depend on the symmetry of the molecule.

Conclusion

The synthesis of this compound from cyclononanone can be effectively achieved through several well-established reduction methods. The choice between sodium borohydride, lithium aluminum hydride, Meerwein-Ponndorf-Verley reduction, and catalytic hydrogenation will depend on the specific requirements of the synthesis, including scale, cost, safety, and desired purity. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully perform this important transformation and characterize the resulting product.

References

An In-depth Technical Guide to the Physical Properties of Cycloalcohols: A Case Study on Cyclononanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical properties of cyclononanol, with a specific focus on its melting and boiling points. Due to the limited availability of experimental data for this compound, this document also presents data for the related compound, cyclopentanol, to provide a comparative context. Furthermore, it outlines the standard experimental methodologies for determining these critical physical parameters, offering valuable insights for laboratory practice.

Physical Properties of this compound

For the purpose of providing a relevant frame of reference, the physical properties of cyclopentanol, a smaller and more commonly studied cycloalcohol, are presented below. It is crucial to note that these values are not for this compound and are expected to differ significantly due to the larger carbon ring structure of this compound.

Table 1: Physical Properties of Cyclopentanol

| Physical Property | Value |

| Melting Point | -19 °C |

| Boiling Point | 139-140 °C |

Experimental Protocols for Determination of Physical Properties

The determination of melting and boiling points are fundamental experimental procedures in chemistry for the characterization of substances.

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition typically occurs over a narrow temperature range.

Methodology:

A common method for determining the melting point of a solid is using a melting point apparatus.

-

Sample Preparation: A small amount of the finely powdered, dry crystalline solid is packed into a capillary tube, which is sealed at one end. The packing should be compact and to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal disappears (the completion of melting) are recorded. This range is the melting point of the substance.

-

Calibration: The thermometer in the apparatus should be calibrated using standards with known melting points.

2.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

The boiling point can be determined by several methods, including distillation and the use of a Thiele tube.

-

Distillation Method:

-

The liquid is placed in a distillation flask with a few boiling chips to ensure smooth boiling.

-

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

The flask is heated, and as the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

The temperature at which the liquid is actively boiling and the condensing vapor drips from the thermometer bulb is recorded as the boiling point.

-

-

Micro Boiling Point Determination (Siwoloboff Method):

-

A small amount of the liquid is placed in a small test tube (fusion tube).

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is then removed, and the liquid in the Thiele tube is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound like this compound.

Cyclononanol CAS number and molecular formula

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclopentanol (B49286), a cyclic alcohol with significant applications in the chemical and pharmaceutical industries. This document outlines its chemical identity, physicochemical properties, synthesis methodologies, and its emerging role in biological contexts.

Core Chemical Identifiers

Cyclopentanol, a five-membered ring alcohol, is a versatile organic compound.[1] Its fundamental identifiers are crucial for regulatory and research purposes.

| Identifier | Value |

| CAS Number | 96-41-3[2][3][4][5] |

| Molecular Formula | C5H10O[1][2][3][4][5] |

Physicochemical Properties of Cyclopentanol

Cyclopentanol is a colorless, viscous liquid with a pleasant odor.[2][6] It is characterized by its moderate solubility in water and high solubility in organic solvents, a consequence of its hydroxyl group and hydrocarbon ring structure.[1][7] The following table summarizes its key physicochemical properties.

| Property | Value |

| Molecular Weight | 86.13 g/mol [2] |

| Boiling Point | 139-140 °C[3] |

| Melting Point | -19 °C[2][3] |

| Density | 0.949 g/mL[3] |

| Flash Point | 51 °C[6] |

| Water Solubility | Moderately soluble (~5 g/L at room temperature)[7] |

| Refractive Index | 1.4530 @ 20 °C[2][6] |

Experimental Protocols for Synthesis

The synthesis of cyclopentanol can be achieved through various routes. Two prominent methods are the direct hydration of cyclopentene (B43876) and a two-step process involving esterification followed by transesterification.

1. Direct Hydration of Cyclopentene

This method involves the direct addition of water to cyclopentene in the presence of a catalyst.

-

Reaction: Cyclopentene + H₂O → Cyclopentanol

-

Catalyst: A thermostable strong acid cation exchange resin is effective.

-

Reaction Conditions: The reaction is typically carried out in an autoclave at a temperature of 130-140°C with a stirring rate of 600 r/min.

-

Reactant Ratio: A molar ratio of H₂O to cyclopentene of 5.5-6.5:1 is used.

-

Yield: This process can achieve a cyclopentene conversion of 25.7% with a cyclopentanol selectivity of 93% after 4 hours.[8]

2. Two-Step Synthesis from Cyclopentene

This process involves an initial addition-esterification reaction followed by transesterification.[9]

-

Step 1: Addition-Esterification

-

Reaction: Cyclopentene + Acetic Acid → Cyclopentyl Acetate (B1210297)

-

Optimal Conditions: A temperature range of 333.15 to 353.15 K and a molar ratio of acetic acid to cyclopentene between 2:1 and 3:1 are ideal.[9]

-

-

Step 2: Transesterification

-

Reaction: Cyclopentyl Acetate + Methanol (B129727) → Cyclopentanol + Methyl Acetate

-

Optimal Conditions: This reaction is best performed at a temperature between 323.15 and 343.15 K with a molar ratio of methanol to cyclopentyl acetate from 3:1 to 4:1.[9]

-

Thermodynamic analysis indicates that both reactions are exothermic, and lower temperatures are favorable for the reactions.[9]

Biological Significance and Applications

Cyclopentanol and its derivatives are being explored for their potential biological activities and have applications in the pharmaceutical and fragrance industries.[7][10] While specific signaling pathways involving cyclopentanol are a subject of ongoing research, its structural motif is found in some biologically active molecules. It is also used as a solvent and an intermediate in the synthesis of other compounds.[1]

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis of cyclopentanol from cyclopentene.

Caption: Two-step synthesis of Cyclopentanol from Cyclopentene.

References

- 1. CAS 96-41-3: Cyclopentanol | CymitQuimica [cymitquimica.com]

- 2. Cyclopentanol | C5H10O | CID 7298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentanol - Wikipedia [en.wikipedia.org]

- 4. Cyclopentanol [webbook.nist.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Cyclopentanol | 96-41-3 [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mmsl.cz [mmsl.cz]

Spectroscopic Profile of Cyclopentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclopentanol (B49286), a key cyclic alcohol of interest in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For cyclopentanol, both ¹H and ¹³C NMR spectra are crucial for structural elucidation.

¹H NMR Data

The ¹H NMR spectrum of cyclopentanol in deuterated chloroform (B151607) (CDCl₃) typically exhibits signals corresponding to the hydroxyl proton, the methine proton at the carbon bearing the hydroxyl group, and the methylene (B1212753) protons of the cyclopentyl ring. Due to the puckered nature of the five-membered ring, the methylene protons are diastereotopic, leading to complex splitting patterns. However, at lower resolutions, some of these signals may appear as broad multiplets.

| Signal | Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

| 1 | ~4.3 | Multiplet | 1H | CH-OH |

| 2 | ~1.9 - 1.5 | Multiplet | 8H | -CH₂- (ring protons) |

| 3 | Variable | Singlet (broad) | 1H | -OH |

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent.

¹³C NMR Data

The ¹³C NMR spectrum of cyclopentanol in CDCl₃ shows three distinct signals, corresponding to the carbon atom attached to the hydroxyl group and the two sets of chemically non-equivalent methylene carbons in the ring.

| Signal | Chemical Shift (δ) in ppm | Assignment |

| 1 | ~73.5 | C1 (CH-OH) |

| 2 | ~35.0 | C2, C5 |

| 3 | ~23.5 | C3, C4 |

Experimental Protocol for NMR Spectroscopy

A representative protocol for obtaining NMR spectra of a liquid sample like cyclopentanol is as follows:

-

Sample Preparation: A small amount of cyclopentanol (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The sample is placed in the magnet, and the field homogeneity is optimized through a process called shimming.

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum by removing C-H coupling. Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of cyclopentanol is characterized by a prominent broad absorption band due to the O-H stretching of the alcohol group and C-H stretching bands of the cycloalkane ring.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3350 | Strong, Broad | O-H Stretch | Alcohol (-OH) |

| ~2950 | Strong | C-H Stretch | sp³ C-H |

| ~2870 | Strong | C-H Stretch | sp³ C-H |

| ~1460 | Medium | C-H Bend | -CH₂- Scissoring |

| ~1060 | Strong | C-O Stretch | Secondary Alcohol |

Experimental Protocol for IR Spectroscopy

For a liquid sample such as cyclopentanol, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common and convenient method:

-

Instrument Setup: The FTIR spectrometer with an ATR accessory is powered on, and the instrument's internal diagnostics are checked. A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Application: A small drop of cyclopentanol is placed directly onto the ATR crystal.

-

Data Acquisition: The sample is scanned over a typical range of 4000 to 400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

-

Data Analysis: The acquired spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule. The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method for the analysis of small, volatile molecules like cyclopentanol, which often leads to characteristic fragmentation patterns.

Mass Spectral Data

The mass spectrum of cyclopentanol shows a molecular ion peak (M⁺) at m/z 86, corresponding to its molecular weight. The spectrum is also characterized by several fragment ions, with the base peak typically observed at m/z 57.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 86 | ~10 | [C₅H₁₀O]⁺ (Molecular Ion) |

| 71 | ~5 | [M - CH₃]⁺ |

| 57 | 100 | [M - C₂H₅]⁺ or [C₄H₉]⁺ |

| 44 | ~35 | [C₂H₄O]⁺ |

| 41 | ~15 | [C₃H₅]⁺ |

Proposed Fragmentation Pattern

The fragmentation of cyclopentanol upon electron ionization can proceed through several pathways, including the loss of alkyl radicals and rearrangements.

References

An In-depth Technical Guide to the Solubility of Cyclopentanol in Common Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

This technical guide provides a comprehensive overview of the solubility characteristics of cyclopentanol (B49286), a cyclic alcohol of significant interest in various chemical and pharmaceutical applications. The initial query regarding "cyclononanol" yielded no substantive data, suggesting a probable typographical error. Consequently, this document focuses on cyclopentanol, for which substantial information is available. Cyclopentanol's utility as a solvent, a reagent in organic synthesis, and a building block in the development of new chemical entities necessitates a thorough understanding of its behavior in different solvent systems.[1] Its distinct molecular structure, featuring a non-polar five-membered carbon ring and a polar hydroxyl group, imparts a versatile solubility profile. This guide summarizes the available solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Data Presentation: Solubility of Cyclopentanol

Precise quantitative solubility data for cyclopentanol in a wide range of organic solvents is not extensively documented in readily available literature. However, based on qualitative descriptions from various chemical and safety data sources, the following table summarizes its solubility profile. The term "miscible" indicates that the substances are soluble in each other in all proportions.

| Solvent | Solvent Type | Qualitative Solubility | Reference(s) |

| Water | Polar Protic | Slightly Soluble (~5 g/L at room temperature) | [2] |

| Ethanol | Polar Protic | Soluble / Miscible | [3][4][5][6][7] |

| Acetone | Polar Aprotic | Soluble / Miscible | [3][4][5] |

| Diethyl Ether | Polar Aprotic | Soluble | [3][4][5] |

| Hexane | Non-polar | Soluble | [2] |

| Benzene | Non-polar | Soluble | [2] |

Experimental Protocols: Determination of Solubility

The following is a generalized, detailed methodology for the experimental determination of the solubility of a liquid solute, such as cyclopentanol, in an organic solvent. This protocol is based on the widely used shake-flask method, which is considered a reliable technique for obtaining equilibrium solubility data.

Objective: To determine the concentration of a saturated solution of cyclopentanol in a selected organic solvent at a specified temperature.

Materials and Equipment:

-

Cyclopentanol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated glass vials with screw caps

-

Syringes and syringe filters (chemically resistant to the solvent)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrumentation (e.g., HPLC, NMR)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

Procedure:

-

Preparation of the Sample:

-

Add an excess amount of cyclopentanol to a series of glass vials. The presence of undissolved solute is essential to ensure that equilibrium is reached with a saturated solution.

-

Carefully add a known volume or mass of the chosen organic solvent to each vial.

-

Securely cap the vials to prevent any loss of solvent due to evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and solute. Preliminary studies may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the constant temperature for a period to allow the excess cyclopentanol to separate from the saturated solution.

-

If necessary, the vials can be centrifuged at the experimental temperature to facilitate a clear separation of the liquid and solid phases.

-

-

Sampling:

-

Carefully withdraw an aliquot of the clear, supernatant (saturated solution) using a pre-warmed syringe to avoid precipitation of the solute upon cooling.

-

Immediately filter the aliquot through a syringe filter (of a material compatible with the solvent) into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

-

Analysis:

-

Determine the mass of the collected aliquot.

-

Dilute the sample to a known volume with the same solvent.

-

Analyze the concentration of cyclopentanol in the diluted sample using a pre-calibrated analytical method, such as gas chromatography. A calibration curve should be prepared using standard solutions of cyclopentanol of known concentrations.

-

-

Data Calculation:

-

From the concentration determined by the analytical method and the dilution factor, calculate the concentration of cyclopentanol in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.

Caption: Workflow for Solubility Determination.

References

- 1. CAS 96-41-3: Cyclopentanol | CymitQuimica [cymitquimica.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Cyclopentanol | 96-41-3 [chemicalbook.com]

- 4. Cyclopentanol | C5H10O | CID 7298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclopentanol (96-41-3) | Industrial Chemicals Manufacturer [chemicalbull.com]

- 6. chembk.com [chembk.com]

- 7. scent.vn [scent.vn]

Thermodynamic Properties of Cyclononanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental thermodynamic data for cyclononanol is scarce in publicly available literature. This guide provides a comprehensive overview of the thermodynamic properties of a representative smaller cycloalkanol, cyclopentanol (B49286), and outlines the standard experimental methodologies for determining these properties, which are applicable to this compound. The provided quantitative data for cyclopentanol can serve as a baseline for estimation and further computational or experimental investigation of this compound.

Introduction

Cycloalkanols are a class of organic compounds containing a hydroxyl group attached to a cycloalkane ring. Their thermodynamic properties are of significant interest in various fields, including materials science, chemical engineering, and pharmaceutical development, as they govern the compounds' phase behavior, solubility, and reactivity. Understanding these properties is crucial for process design, formulation development, and computational modeling. This technical guide summarizes key thermodynamic parameters and details the experimental protocols for their determination.

Quantitative Thermodynamic Data

The following tables summarize the available experimental thermodynamic data for cyclopentanol, a well-studied analog of this compound. These values provide a reference point for understanding the thermodynamic behavior of cyclic alcohols.

Table 1: Standard Molar Enthalpy and Entropy of Formation of Cyclopentanol

| Property | State | Value | Units |

| Standard Molar Enthalpy of Formation (ΔfH°) | Liquid | -300.1 | kJ/mol |

| Gas | -242.5 | kJ/mol | |

| Standard Molar Entropy (S°) | Liquid | 204.1 | J/(mol·K) |

| Gas | 362.9 | J/(mol·K) |

Table 2: Molar Heat Capacity and Phase Transition Data for Cyclopentanol

| Property | State/Transition | Temperature (K) | Value | Units |

| Molar Heat Capacity (Cp) | Liquid | 298.15 | 182.5 | J/(mol·K) |

| Enthalpy of Fusion (ΔfusH) | Solid to Liquid | 257.4 | 1.43 | kJ/mol |

| Entropy of Fusion (ΔfusS) | Solid to Liquid | 257.4 | 1.43 | J/(mol·K) |

| Enthalpy of Vaporization (ΔvapH) | Liquid to Gas | 298.15 | 57.4 | kJ/mol |

| Boiling Point | - | 412.15 - 413.15 | - | K |

Experimental Protocols

The determination of thermodynamic properties is reliant on precise calorimetric and analytical techniques. Below are detailed methodologies for key experiments.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of a compound is determined by measuring the heat of combustion in a bomb calorimeter.

Experimental Workflow:

Cyclononanol: A Technical Guide to Unexplored Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclononanol, a nine-membered cyclic alcohol, represents a largely unexplored region of chemical space. While its smaller counterparts, such as cyclopentanol (B49286) and cyclohexanol, are well-characterized and utilized in various industrial and pharmaceutical applications, the properties and potential of this compound remain speculative. This technical guide aims to illuminate potential research avenues for this compound by extrapolating from the known characteristics of other cyclic alcohols and macrocyclic compounds. We will explore potential synthetic routes, predicted physicochemical properties, and prospective applications in pharmacology and materials science. This document is intended to serve as a foundational resource for researchers poised to investigate this intriguing molecule.

Introduction: The Case for Exploring this compound

The study of cyclic alcohols has yielded compounds of significant industrial and medicinal importance. Their utility spans from serving as versatile solvents and chemical intermediates to acting as key pharmacophores in drug discovery.[1][2] While smaller rings (C3-C6) are well-understood, larger macrocyclic structures often exhibit unique conformational complexities that can lead to novel biological activities and material properties.[3][4] this compound, with its nine-membered ring, sits (B43327) at an interesting juncture between small, rigid rings and larger, more flexible macrocycles. Its unique size may afford a balance of conformational pre-organization and flexibility, making it a prime candidate for targeted synthesis and screening.

Potential areas of interest for this compound research include:

-

Pharmacology: As a scaffold for novel therapeutics, particularly in areas where macrocycles have shown promise, such as antibiotics, anti-inflammatory agents, and oncology.[5][6]

-

Materials Science: As a monomer for the synthesis of novel polymers with unique thermal and mechanical properties.

-

Fragrance and Flavor Industry: As a precursor to macrocyclic ketones and esters, which are often valued for their unique scents.

Predicted Physicochemical Properties of this compound

Direct experimental data for this compound is scarce. However, we can extrapolate its likely properties based on the trends observed in smaller, well-characterized cyclic alcohols.

| Property | Cyclopentanol | Cyclohexanol | Cycloheptanol | Cyclooctanol | This compound (Predicted) |

| CAS Number | 96-41-3 | 108-93-0 | 502-41-0 | 696-71-9 | N/A |

| Molecular Formula | C₅H₁₀O | C₆H₁₂O | C₇H₁₄O | C₈H₁₆O | C₉H₁₈O |

| Molecular Weight ( g/mol ) | 86.13 | 100.16 | 114.19 | 128.21 | 142.24 |

| Boiling Point (°C) | 140.8 | 161.1 | 185 | 196-198 | ~210-220 |

| Melting Point (°C) | -19 | 25.9 | 5-7 | 14-15 | ~20-30 |

| Density (g/mL at 20°C) | 0.949 | 0.962 | 0.951 | 0.954 | ~0.95-0.96 |

| Solubility in Water | Sparingly soluble | Slightly soluble | Slightly soluble | Slightly soluble | Very slightly soluble |

Note: Predicted values for this compound are estimations based on trends from smaller cycloalkanols and should be experimentally verified.

Potential Research Areas and Methodologies

Synthesis of this compound

The synthesis of this compound has not been extensively reported, presenting a significant research opportunity. Several strategies, adaptable from the synthesis of other macrocyclic alcohols, could be employed.

Ring-closing metathesis is a powerful tool for the formation of macrocycles.[7] A potential route to this compound could involve the RCM of a diene precursor followed by reduction of the resulting double bond and functional group manipulation.

Experimental Protocol: Proposed Synthesis of this compound via RCM

-

Synthesis of the Diene Precursor: A suitable diene, such as undec-1,10-dien-3-ol, would first need to be synthesized. This can be achieved through standard organic chemistry techniques, for example, by the addition of a vinyl Grignard reagent to an ω-unsaturated aldehyde.

-

Ring-Closing Metathesis:

-

Dissolve the diene precursor in dry, degassed dichloromethane (B109758) (CH₂Cl₂) to a concentration of 0.005 M.

-

Add a Grubbs-type catalyst (e.g., Grubbs' second-generation catalyst, 5 mol%) to the solution.

-

Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether.

-

Concentrate the mixture under reduced pressure and purify the resulting cyclononene (B11951088) derivative by column chromatography.[7]

-

-

Reduction to this compound:

-

Dissolve the purified cyclononene derivative in ethanol (B145695).

-

Add a palladium on carbon (Pd/C) catalyst (10 wt. %).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield crude this compound.

-

Purify the product by distillation or column chromatography.

-

-

Acyloin Condensation: The intramolecular condensation of a dicarboxylic acid ester could yield a cyclic α-hydroxy ketone (an acyloin), which can then be reduced to the diol and subsequently to this compound.

-

Photochemical Cycloaddition: [2+2] cycloaddition reactions followed by ring expansion could provide a pathway to the nine-membered ring system.

Pharmacological Investigations

The unique structural features of this compound make it an interesting candidate for pharmacological screening.

Macrocyclic compounds are known to possess potent antimicrobial properties.[5] this compound and its derivatives could be screened against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Screening for Antimicrobial Activity

-

Microorganism Strains: Obtain a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare a series of twofold dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, add a standardized inoculum of the test microorganism to each well containing the diluted compound.

-

Include positive (standard antibiotic/antifungal) and negative (vehicle) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

-

Alcohols have been shown to modulate cellular signaling pathways, such as the cyclic AMP (cAMP) pathway, which can impact inflammation.[8][9] The effect of this compound on these pathways could be a fruitful area of research.

Experimental Protocol: Investigating Effects on cAMP Signaling

-

Cell Culture: Culture a suitable cell line, such as human peripheral blood lymphocytes or a macrophage cell line (e.g., RAW 264.7).

-

cAMP Assay:

-

Treat the cells with varying concentrations of this compound for a specified time.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Include controls with known activators (e.g., forskolin) and inhibitors of adenylyl cyclase.

-

-

Downstream Effects: Investigate the effects of this compound on the production of inflammatory mediators (e.g., cytokines like TNF-α and IL-6) using ELISA or quantitative PCR (qPCR).

Biotransformation and Biocatalysis

The microbial metabolism of cycloalkanes is a known process that often involves hydroxylation to the corresponding cycloalkanol.[10][11] Investigating the biotransformation of cyclononane (B1620106) could provide a green synthetic route to this compound.

Experimental Protocol: Screening for Biotransformation

-

Microorganism Selection: Select microorganisms known for their ability to metabolize hydrocarbons, such as species of Candida, Trichosporon, or Xanthobacter.[11][12]

-

Culturing and Transformation:

-

Grow the selected microorganisms in a suitable culture medium.

-

Introduce cyclononane to the culture, either as the sole carbon source or as a co-substrate.

-

Incubate the cultures under controlled conditions (temperature, shaking).

-

Periodically take samples from the culture medium.

-

-

Analysis:

-

Extract the samples with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by GC-MS to identify the formation of this compound and other potential metabolites.

-

Toxicology and Safety Considerations

The toxicological profile of this compound is unknown. As with any novel chemical entity, a thorough safety assessment is paramount before widespread use. Initial studies should focus on in vitro cytotoxicity assays, followed by in vivo acute toxicity studies in animal models if warranted. The metabolism of this compound should also be investigated, as metabolites can sometimes be more toxic than the parent compound.[1][13]

Conclusion and Future Outlook

This compound stands as a promising yet uninvestigated molecule with the potential for significant contributions to both pharmaceutical and materials sciences. The research avenues proposed in this guide, from novel synthetic strategies to pharmacological and biocatalytic explorations, offer a roadmap for future investigations. The unique conformational properties endowed by its nine-membered ring may unlock novel biological activities and material characteristics not observed in smaller or larger cyclic counterparts. It is our hope that this document will catalyze further research into this intriguing and potentially valuable chemical entity.

References

- 1. mmsl.cz [mmsl.cz]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Editorial: Design of Macrocyclic Compounds for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of macrocyclic natural products by catalyst-controlled stereoselective ring-closing metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stimulation by Alcohols of Cyclic AMP Metabolism in Human Leukocytes: POSSIBLE ROLE OF CYCLIC AMP IN THE ANTI-INFLAMMATORY EFFECTS OF ETHANOL - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stimulation by alcohols of cyclic AMP metabolism in human leukocytes. Possible role of cyclic AMP in the anti-inflammatory effects of ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The metabolism of cycloalkanes by different species of Xanthobacter - IRep - Nottingham Trent University [irep.ntu.ac.uk]

- 13. Toxic Alcohols | Toxicology Section [acep.org]

An In-depth Technical Guide to Cyclononanol and its Derivatives: Core Characteristics

An Important Note on Data Availability: Publicly accessible scientific literature contains limited in-depth technical data specifically on cyclononanol and its derivatives. While basic identifiers such as CAS number and molecular formula are available, comprehensive experimental data on physicochemical properties, detailed synthesis protocols, and biological activities are not extensively documented. The majority of available research on cyclic alcohols focuses on smaller ring structures, such as cyclopentanol (B49286) and cyclohexanol.

This guide, therefore, provides a foundational understanding based on the limited available information for this compound and draws comparative insights from the more thoroughly studied cyclopentanol to highlight key characteristics of cyclic alcohols. The content is structured to meet the needs of researchers, scientists, and drug development professionals by presenting available data in a clear format and outlining general experimental approaches common in the study of cyclic alcohols.

Physicochemical Properties

Table 1: Physicochemical Properties of Cyclopentanol

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O | [1] |

| Molar Mass | 86.13 g/mol | [2] |

| Appearance | Colorless, viscous liquid | [3] |

| Odor | Pleasant, characteristic odor | [3] |

| Density | 0.949 g/mL at 25 °C | [2] |

| Melting Point | -19 °C | [4] |

| Boiling Point | 139-140 °C | [2][4] |

| Flash Point | 51 °C (124 °F) | [2] |

| Solubility in Water | Sparingly soluble | [5] |

| Solubility in Organic Solvents | Soluble in alcohol, ether | [5] |

| Refractive Index (n20/D) | 1.453 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of organic molecules. While specific spectra for this compound are not widely published, this section outlines the expected spectral characteristics and provides data for cyclopentanol for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of a molecule. For cyclopentanol, the ¹H NMR spectrum shows signals for the methine proton adjacent to the hydroxyl group and the methylene (B1212753) protons of the ring. The ¹³C NMR spectrum displays distinct signals for the carbon atoms in the ring.[6]

Table 2: NMR Data for Cyclopentanol (in CDCl₃)

| Nucleus | Chemical Shift (ppm) | Reference |

| ¹H NMR | ~4.2 (CH-OH), 1.5-1.9 (CH₂) | [7] |

| ¹³C NMR | 74.1 (C-OH), 35.5 (C2/C5), 23.6 (C3/C4) | [6] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The IR spectrum of a cyclic alcohol like this compound would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the cycloalkane ring would appear around 2850-3000 cm⁻¹, and the C-O stretching vibration would be observed in the 1000-1200 cm⁻¹ region. IR spectra for cyclopentanol are well-documented.[8][9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a cyclic alcohol, the mass spectrum would show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of water (M-18) and alkyl fragments. The mass spectrum for cyclopentanol is available in public databases.[10]

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound are not readily found in common chemical literature databases. However, general methods for the synthesis of cyclic alcohols can be adapted. One common approach is the reduction of the corresponding cyclic ketone.

General Experimental Protocol: Reduction of a Cyclic Ketone

This protocol describes a general method for the synthesis of a cyclic alcohol by the reduction of the corresponding ketone, a method that could be applied to the synthesis of this compound from cyclononanone.

Objective: To synthesize a cyclic alcohol by the reduction of a cyclic ketone using a metal hydride reducing agent.

Materials:

-

Cyclic ketone (e.g., cyclononanone)

-

Reducing agent (e.g., sodium borohydride (B1222165) or lithium aluminum hydride)

-

Anhydrous solvent (e.g., methanol (B129727) for NaBH₄, diethyl ether or THF for LiAlH₄)

-

Aqueous acid solution (e.g., dilute HCl) for workup

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the cyclic ketone in the appropriate anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent portion-wise to the stirred solution. Caution: Lithium aluminum hydride reacts violently with water and protic solvents.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, carefully quench the reaction by the slow addition of water or an aqueous acid solution (for LiAlH₄, a specific workup procedure such as the Fieser workup is often used).

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude cyclic alcohol.

-

Purify the product by distillation or column chromatography.

Workflow Diagram:

Caption: General workflow for the synthesis of a cyclic alcohol.

Derivatives and Potential Applications

While specific derivatives of this compound are not widely reported, derivatization of the hydroxyl group is a common strategy to modify the properties of alcohols. Potential derivatives could include esters, ethers, and halides. These derivatives could serve as intermediates in the synthesis of more complex molecules.

The applications of this compound and its derivatives are not well-established in the scientific literature. However, based on the applications of other cyclic alcohols, potential areas of interest could include:

-

Pharmaceuticals: Cyclic alcohols and their derivatives are scaffolds in the synthesis of biologically active molecules.[11][12] For example, some cyclobutane (B1203170) derivatives have shown potential as anti-cancer agents.[12]

-

Fragrances and Flavors: The characteristic odors of some cyclic alcohols make them useful in the fragrance industry.[5]

-

Solvents and Intermediates: Their properties as solvents and their ability to be converted into other functional groups make them valuable intermediates in organic synthesis.[5]

Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity and signaling pathways associated with this compound. In general, the biological effects of cyclic alcohols are diverse and depend on the ring size, stereochemistry, and the presence of other functional groups.[11] For instance, certain cyclopentenedione (B8730137) derivatives have been reported to exhibit anti-inflammatory and cytostatic activities.[13] The metabolism of cyclopentanol has been studied in Pseudomonas, revealing an oxidative pathway.[14]

Hypothetical Signaling Pathway Interaction:

The following diagram illustrates a hypothetical interaction of a this compound derivative with a generic cellular signaling pathway, a common area of investigation for novel bioactive compounds.

Caption: Hypothetical interaction with a cellular signaling pathway.

Conclusion

This technical guide provides a summary of the basic characteristics of this compound, acknowledging the significant gaps in the available scientific literature. While detailed experimental data for this compound itself is limited, the information provided for the well-studied cyclopentanol offers a valuable comparative reference for understanding the properties and potential of larger cyclic alcohols. Further research is needed to fully characterize this compound and its derivatives to unlock their potential applications in various scientific and industrial fields. For researchers and professionals in drug development, the exploration of larger, less-studied cyclic scaffolds like this compound may represent an opportunity for the discovery of novel chemical entities with unique properties.

References

- 1. CAS 96-41-3: Cyclopentanol | CymitQuimica [cymitquimica.com]

- 2. freesiachem.in [freesiachem.in]

- 3. Cyclopentanol | C5H10O | CID 7298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Cyclopentanol(96-41-3) 13C NMR [m.chemicalbook.com]

- 7. reddit.com [reddit.com]

- 8. Cyclopentanol [webbook.nist.gov]

- 9. Cyclopentanol(96-41-3) IR Spectrum [m.chemicalbook.com]

- 10. Cyclopentanol [webbook.nist.gov]

- 11. mmsl.cz [mmsl.cz]

- 12. What are the applications of cyclobutanol derivatives? - Blog [btcpharmtech.com]

- 13. researchgate.net [researchgate.net]

- 14. The metabolism of cyclopentanol by Pseudomonas N.C.I.B. 9872 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Cyclononanol as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of cyclononanol as a versatile precursor in organic synthesis. The focus is on its conversion to key intermediates such as cyclononanone (B1595960), azacyclodecan-2-one (a lactam), and a potential lactone, which are valuable building blocks in the synthesis of more complex organic molecules. While specific quantitative data for this compound reactions are limited in the literature, the protocols provided are based on well-established analogous reactions for other cyclic alcohols and ketones.

Oxidation of this compound to Cyclononanone

The oxidation of this compound to its corresponding ketone, cyclononanone, is a fundamental transformation that opens up a wide range of subsequent synthetic possibilities. Cyclononanone can serve as a precursor for various reactions, including the Beckmann rearrangement and Baeyer-Villiger oxidation.

Application Notes:

Various oxidizing agents can be employed for the conversion of secondary alcohols to ketones. Common reagents include chromium-based oxidants (e.g., pyridinium (B92312) chlorochromate - PCC), Swern oxidation (using oxalyl chloride and DMSO), and Dess-Martin periodinane. The choice of oxidant depends on the scale of the reaction, the presence of other functional groups, and desired reaction conditions (e.g., temperature, pH). For a straightforward and relatively mild oxidation, PCC is a common choice in laboratory settings.

Data Presentation: Comparison of Oxidizing Agents for Cycloalkanols

Note: The following data is generalized from the oxidation of other cycloalkanols (e.g., cyclohexanol) and should be considered as a starting point for the optimization of this compound oxidation.

| Oxidizing Agent | Typical Solvent | Reaction Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| PCC | Dichloromethane (B109758) (DCM) | Room Temperature | 2 - 4 | 85 - 95 |

| Swern Oxidation | Dichloromethane (DCM) | -78 to Room Temperature | 1 - 2 | 90 - 98 |

| Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | 1 - 3 | 90 - 95 |

Experimental Protocol: Oxidation of this compound using Pyridinium Chlorochromate (PCC)

Objective: To synthesize cyclononanone from this compound via PCC oxidation.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.

-

To this suspension, add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise over 15-20 minutes with stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude cyclononanone.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Experimental Workflow: Oxidation of this compound

Caption: Workflow for the oxidation of this compound to cyclononanone.

Beckmann Rearrangement of Cyclononanone Oxime to Azacyclodecan-2-one

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide.[1][2] In the case of cyclic oximes, this rearrangement yields a lactam, a cyclic amide. This transformation is significant for the synthesis of nitrogen-containing cyclic compounds, which are prevalent in many biologically active molecules. The archetypal industrial application is the conversion of cyclohexanone (B45756) oxime to ε-caprolactam, the monomer for Nylon 6.[1]

Application Notes:

The Beckmann rearrangement is typically catalyzed by strong acids such as sulfuric acid or polyphosphoric acid.[1] The reaction proceeds through the protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the departing water molecule. The resulting nitrilium ion is then hydrolyzed to form the amide.

Data Presentation: Reagents for Beckmann Rearrangement

Note: The following data is generalized from the Beckmann rearrangement of other cyclic ketoximes and should be considered as a starting point for the optimization of cyclononanone oxime rearrangement.

| Reagent | Typical Solvent | Reaction Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| Sulfuric Acid | - | 100 - 120 | 1 - 3 | 80 - 95 |

| Polyphosphoric Acid (PPA) | - | 80 - 100 | 2 - 5 | 85 - 95 |

| p-Toluenesulfonyl Chloride | Pyridine | 0 to Room Temperature | 3 - 6 | 70 - 90 |

Experimental Protocol: Beckmann Rearrangement of Cyclononanone Oxime

Objective: To synthesize azacyclodecan-2-one from cyclononanone oxime.

Part 1: Synthesis of Cyclononanone Oxime

Materials:

-

Cyclononanone

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Sodium acetate (B1210297) (NaOAc) or Pyridine

-

Water

Procedure:

-

Dissolve cyclononanone (1 equivalent) in ethanol in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.

-

Heat the mixture to reflux and stir for 1-3 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Collect the precipitated cyclononanone oxime by filtration, wash with cold water, and dry.

Part 2: Beckmann Rearrangement

Materials:

-

Cyclononanone oxime

-

Polyphosphoric acid (PPA)

-

Ice water

-

Chloroform (B151607) or Dichloromethane

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, heat polyphosphoric acid to 80-100 °C.

-

Carefully add cyclononanone oxime (1 equivalent) in small portions to the hot PPA with vigorous stirring.

-

Continue stirring at this temperature for 2-5 hours.

-

Pour the hot reaction mixture onto crushed ice with stirring.

-

Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

-

Extract the product with chloroform or dichloromethane (3 x volume).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield crude azacyclodecan-2-one.

-

The product can be purified by recrystallization or column chromatography.

Reaction Pathway: Synthesis of Azacyclodecan-2-one

Caption: Synthetic pathway from this compound to azacyclodecan-2-one.

Baeyer-Villiger Oxidation of Cyclononanone to a Lactone

The Baeyer-Villiger oxidation is a powerful reaction that converts a ketone into an ester, or a cyclic ketone into a lactone, by inserting an oxygen atom adjacent to the carbonyl group.[3][4][5] This reaction is highly valuable for the synthesis of lactones, which are important structural motifs in many natural products and pharmaceuticals.

Application Notes:

The Baeyer-Villiger oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis or Brønsted acid catalyst.[3] The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with more substituted groups generally migrating preferentially. For symmetrical ketones like cyclononanone, this is not a concern.

Data Presentation: Reagents for Baeyer-Villiger Oxidation

Note: The following data is generalized from the Baeyer-Villiger oxidation of other cyclic ketones and should be considered as a starting point for the optimization of cyclononanone oxidation.

| Reagent | Typical Solvent | Reaction Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |

| m-CPBA | Dichloromethane (DCM) | 0 to Room Temperature | 6 - 24 | 70 - 90 |

| Trifluoroperacetic Acid (TFPAA) | Dichloromethane (DCM) | 0 to Room Temperature | 1 - 4 | 80 - 95 |

| Hydrogen Peroxide / Lewis Acid | Acetonitrile | Room Temperature | 12 - 48 | 60 - 85 |

Experimental Protocol: Baeyer-Villiger Oxidation of Cyclononanone

Objective: To synthesize the corresponding ten-membered ring lactone from cyclononanone.

Materials:

-

Cyclononanone

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium sulfite (B76179) (Na₂SO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve cyclononanone (1 equivalent) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.

-

Upon completion, cool the mixture again to 0 °C and quench the excess peroxy acid by the slow addition of saturated sodium sulfite solution until a starch-iodide paper test is negative.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude lactone can be purified by column chromatography on silica gel.

Logical Relationship: Precursor to Products

Caption: Synthetic utility of this compound as a precursor.

Applications in Drug Development and Further Synthesis

While specific examples of this compound derivatives in drug development are not widely reported, the resulting lactams and lactones are valuable scaffolds in medicinal chemistry. Large-ring lactams and lactones are present in a variety of natural products with interesting biological activities, including antibiotic and antifungal properties.

The protocols provided herein offer a foundation for the synthesis of these key intermediates from this compound. Researchers can further functionalize the lactam nitrogen or the carbon backbone of the lactone to explore novel chemical space and develop new therapeutic agents. The principles of these transformations are fundamental in organic synthesis and can be applied to more complex systems in a drug discovery program.

Disclaimer: The experimental protocols and quantitative data provided are based on analogous reactions and should be adapted and optimized for the specific case of this compound and its derivatives. Standard laboratory safety precautions should always be followed.

References

Application Note: Oxidation of Cyclononanol to Cyclononanone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the oxidation of the secondary alcohol cyclononanol to the corresponding ketone, cyclononanone. The presented protocol is adapted from a reliable method for a similar cyclic alcohol and outlines the use of Jones reagent, a common and effective oxidizing agent for this transformation.

Reaction Overview

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. Several reagents can accomplish this, including chromium-based oxidants like Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone), as well as milder, non-chromium alternatives such as Dess-Martin periodinane (DMP) and Swern oxidation conditions.[1][2] The choice of oxidant often depends on the substrate's sensitivity to acidic conditions and the presence of other functional groups.[1][2] Jones oxidation is a robust and high-yielding method, though it involves the use of carcinogenic Cr(VI) compounds, necessitating careful handling and disposal.[1]

Comparative Data of Common Oxidation Methods

| Oxidation Method | Oxidizing Agent(s) | Solvent(s) | Typical Temperature | Typical Reaction Time | Typical Yield (%) | Notes |

| Jones Oxidation | CrO₃, H₂SO₄ | Acetone (B3395972), Water | 0-25 °C | 0.5 - 2 hours | 85-95 | Strong acid conditions; not suitable for acid-sensitive substrates.[1][2][4] |

| PCC Oxidation | Pyridinium chlorochromate | Dichloromethane | Room Temperature | 1 - 4 hours | 80-90 | Milder than Jones reagent; requires anhydrous conditions.[5][6][7] |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 °C to Room Temp | 0.5 - 1 hour | 90-98 | Mild conditions, but produces foul-smelling dimethyl sulfide.[2] |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane | Room Temperature | 0.5 - 2 hours | 90-98 | Mild and selective; reagent can be explosive under certain conditions. |

Experimental Protocol: Jones Oxidation of this compound to Cyclononanone

This protocol is adapted from the well-established Organic Syntheses procedure for the oxidation of cyclooctanol (B1193912) to cyclooctanone.[3]

Safety Precautions:

-

Chromium trioxide is highly toxic and a known carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Sulfuric acid is highly corrosive. Handle with care.

-

The reaction is exothermic. Maintain the recommended temperature to avoid uncontrolled reaction rates.

Materials:

-

This compound

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone (reagent grade)

-

Diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice bath

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

1. Preparation of Jones Reagent:

-

In a beaker cooled in an ice bath, carefully and slowly add 23 g of concentrated sulfuric acid to 70 mL of water.

-

To this acidic solution, add 26.7 g of chromium trioxide in small portions with stirring.

-

Once the chromium trioxide is completely dissolved, dilute the solution with water to a final volume of 100 mL.

2. Reaction Setup:

-

In a 500 mL three-necked round-bottom flask, dissolve 14.2 g (0.1 mol) of this compound in 100 mL of acetone.

-

Equip the flask with a mechanical stirrer, a dropping funnel containing the prepared Jones reagent, and a thermometer.

-

Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.

3. Oxidation:

-

With vigorous stirring, add the Jones reagent dropwise from the dropping funnel to the this compound solution.

-

Maintain the internal temperature of the reaction mixture between 15-20 °C by adjusting the rate of addition and the cooling bath. The addition should take approximately 30-60 minutes.

-

After the addition is complete, the color of the reaction mixture should be a persistent reddish-orange. If the color is green, add more Jones reagent until the reddish-orange color persists.

-

Continue stirring the mixture for an additional 30 minutes at room temperature.

4. Work-up:

-

Add 2-propanol (isopropyl alcohol) dropwise to the reaction mixture to quench any excess oxidant, indicated by the disappearance of the reddish-orange color and the formation of a green precipitate.

-

Decant the acetone solution from the green chromium salts.

-

Wash the chromium salts with two 25 mL portions of acetone and combine the acetone washings with the decanted solution.

-

Remove most of the acetone using a rotary evaporator.

-

Add 100 mL of water to the residue and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with three 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash them successively with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

5. Purification:

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude cyclononanone.

-

The product can be further purified by vacuum distillation.

Diagrams

Caption: Experimental workflow for the oxidation of this compound.

Caption: Chemical transformation of this compound to cyclononanone.

References

- 1. Jones oxidation - Wikipedia [en.wikipedia.org]

- 2. Jones Oxidation [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

Application Note & Protocol: Dehydration of Cyclononanol to Cyclononene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the acid-catalyzed dehydration of cyclononanol to synthesize cyclononene (B11951088). This elimination reaction is a fundamental transformation in organic synthesis, crucial for the preparation of unsaturated cyclic compounds that can serve as versatile intermediates in the development of novel chemical entities.

Introduction

The dehydration of alcohols to form alkenes is a classic and widely utilized reaction in organic chemistry. In the context of cyclic alcohols, this transformation provides a direct route to cycloalkenes. The reaction typically proceeds via an E1 mechanism when a strong acid catalyst is employed.[1][2] The process involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate.[1][3] A subsequent deprotonation from an adjacent carbon atom yields the alkene.[1][3] Commonly used acid catalysts include sulfuric acid and phosphoric acid.[1] While effective, these strong acids require careful handling and thorough removal during the work-up procedure.[1] The reaction is typically driven to completion by heating the reaction mixture and removing the lower-boiling alkene product by distillation as it is formed.

This protocol details the laboratory-scale synthesis of cyclononene from this compound using phosphoric acid as the catalyst.

Reaction Scheme

Experimental Protocol

Materials:

-

This compound

-

85% Phosphoric acid (H₃PO₄)[4]

-

10% Sodium carbonate (Na₂CO₃) solution[4]

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or anhydrous calcium chloride (CaCl₂)[4]

-

Distilled water

-

Round-bottom flask (appropriate size for the reaction scale)

-

Distillation apparatus (simple or fractional, depending on boiling point differences)

-

Heating mantle or sand bath

-

Separatory funnel

-

Erlenmeyer flasks

-

Boiling chips

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask, add 10.0 g of this compound and a few boiling chips.

-

Carefully add 5 mL of 85% phosphoric acid to the flask while swirling.[4]

-

Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a smaller round-bottom flask as the receiving flask, cooled in an ice bath.

-

-

Dehydration Reaction:

-

Heat the reaction mixture gently using a heating mantle or sand bath. The reaction temperature should be maintained to allow for the distillation of the product, cyclononene (boiling point: ~165-167 °C). It is important to control the temperature to avoid the co-distillation of the starting material, this compound (boiling point: ~225 °C).

-

Continue the distillation until no more liquid is collected in the receiving flask. The distillate will be a mixture of cyclononene and water.

-

-

Work-up and Purification:

-

Transfer the collected distillate to a separatory funnel.

-

Wash the organic layer sequentially with:

-

20 mL of distilled water to remove the bulk of any co-distilled phosphoric acid.

-

20 mL of 10% sodium carbonate solution to neutralize any remaining acid.[4] Be sure to vent the separatory funnel frequently as carbon dioxide gas may be evolved.

-

20 mL of saturated sodium chloride (brine) solution to aid in the separation of the organic and aqueous layers and to remove residual water.

-

-

Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

-

Dry the crude cyclononene over anhydrous magnesium sulfate or anhydrous calcium chloride for 15-20 minutes, swirling occasionally.[4]

-

Decant or filter the dried liquid into a clean, dry round-bottom flask.

-

-

Final Distillation:

-

Purify the crude cyclononene by simple distillation, collecting the fraction that boils at the literature value for cyclononene.

-

-

Characterization:

-